2-hydroxyethyl Cysteine 2-hydroxyethyl Cysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14118463
InChI: InChI=1S/C5H11NO3S/c7-2-1-6-4(3-10)5(8)9/h4,6-7,10H,1-3H2,(H,8,9)/t4-/m0/s1
SMILES:
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21 g/mol

2-hydroxyethyl Cysteine

CAS No.:

Cat. No.: VC14118463

Molecular Formula: C5H11NO3S

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxyethyl Cysteine -

Specification

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
IUPAC Name (2R)-2-(2-hydroxyethylamino)-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C5H11NO3S/c7-2-1-6-4(3-10)5(8)9/h4,6-7,10H,1-3H2,(H,8,9)/t4-/m0/s1
Standard InChI Key FHVKUMVJDWVCBT-BYPYZUCNSA-N
Isomeric SMILES C(CO)N[C@@H](CS)C(=O)O
Canonical SMILES C(CO)NC(CS)C(=O)O

Introduction

Chemical Structure and Properties of 2-Hydroxyethyl Cysteine

Core Structure and Isomerism

2-Hydroxyethyl cysteine, chemically designated as S-(2-hydroxyethyl)-L-cysteine, features a cysteine backbone modified by a 2-hydroxyethyl group attached to the sulfur atom. Its molecular formula is C₅H₁₁NO₃S, with a molecular weight of 165.21 g/mol . The stereochemistry of the α-carbon determines its L- or D-isoform, with the L-configuration being biologically prevalent. The hydroxyl group enhances solubility in aqueous media, while the thioether linkage confers stability against oxidation compared to free thiols .

Table 1: Comparative Properties of 2-Hydroxyethyl Cysteine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
S-(2-Hydroxyethyl)-L-cysteineC₅H₁₁NO₃S165.21Thioether, Hydroxyl, Amine
N-Acetyl-2-HEMAC₇H₁₃NO₄S207.25Acetyl, Thioether, Carboxyl
Fmoc-S-2-hydroxyethyl-L-cysC₂₀H₂₁NO₅S403.45Fmoc, Thioether, Hydroxyl

Data sources: .

Synthesis and Modification

The synthesis of 2-hydroxyethyl cysteine derivatives typically involves nucleophilic substitution reactions. For example, N-acetyl-2-HEMA is produced via glutathione conjugation with electrophilic xenobiotics, followed by enzymatic processing to yield the mercapturic acid derivative . Solid-phase peptide synthesis (SPPS) employs Fmoc-S-2-hydroxyethyl-L-cysteine as a building block, where the Fmoc group protects the amine during chain elongation .

Applications in Biomedical Research

Peptide Synthesis and Drug Development

Fmoc-S-2-hydroxyethyl-L-cysteine is indispensable in SPPS due to its orthogonally protected thiol group, which avoids unwanted side reactions. This derivative enables the incorporation of non-natural amino acids into peptides, enhancing stability and bioactivity. For instance, peptides containing this motif exhibit improved resistance to proteolytic degradation, making them candidates for oral therapeutics .

Biomonitoring of Xenobiotic Exposure

N-Acetyl-2-HEMA serves as a urinary biomarker for exposure to electrophilic chemicals, such as acrylates and epoxides. These compounds undergo glutathione conjugation in the liver, ultimately excreted as 2-HEMA. A study identified over 50 xenobiotics linked to 2-HEMA excretion, including ethylene oxide and acrylonitrile . Monitoring urinary 2-HEMA levels provides a non-invasive method to assess occupational or environmental exposure to genotoxic agents.

Table 2: Xenobiotics Metabolized to 2-HEMA

Xenobiotic ClassExample CompoundsIndustrial Use
EpoxidesEthylene oxide, Styrene oxidePlastics, Resins
AcrylatesMethyl acrylate, HEMADental materials, Adhesives
Halogenated alkenesVinyl chloridePVC production

Data source: .

Antioxidant and Anti-inflammatory Mechanisms

2-Hydroxyethyl cysteine derivatives modulate oxidative stress pathways. In keratinocytes, HEMA-induced reactive oxygen species (ROS) activate calpain, leading to IL-1α release and inflammation. Pretreatment with N-acetyl cysteine (NAC) scavenges ROS, inhibits calpain activity, and reduces IL-1α secretion by 70% . NAC also forms adducts with HEMA via sulfide bonds, neutralizing its reactivity .

Biological Effects and Toxicity

Cytotoxicity and Apoptosis

HEMA exposure induces mitochondrial dysfunction and caspase-3 activation in oral keratinocytes, resulting in apoptotic cell death. At concentrations ≥ 5 mM, HEMA reduces cell viability by 50% within 24 hours . NAC co-treatment restores viability to 80% by preserving glutathione levels and blocking cytochrome c release .

Role in Dental Materials

HEMA, a component of dental adhesives, leaches into oral tissues, causing contact dermatitis and pulp inflammation. Studies using 3D oral mucosa models show that 2 mM HEMA increases IL-6 and TNF-α secretion by 3-fold, mediated by NF-κB activation . Modifying resin formulations with antioxidant additives like NAC mitigates these effects .

Analytical Methods and Detection

Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies urinary 2-HEMA with a detection limit of 0.1 ng/mL. Isotope dilution using deuterated 2-HEMA ensures precision (CV < 10%) in biomonitoring studies .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms the structure of synthetic derivatives. For Fmoc-S-2-hydroxyethyl-L-cysteine, characteristic signals include δ 4.5 ppm (Fmoc aromatic protons) and δ 3.2 ppm (methylene groups adjacent to sulfur) .

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